molecular formula C26H23NO4 B15312219 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid

Cat. No.: B15312219
M. Wt: 413.5 g/mol
InChI Key: VHUQIDVQDWXPQO-UHFFFAOYSA-N
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Description

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is widely used in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • 2-[(9 H -Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid

Uniqueness

What sets 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid apart is its specific structure that allows for selective reactions in peptide synthesis. Its stability and ease of removal make it a preferred choice in the synthesis of complex peptides .

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

InChI

InChI=1S/C26H23NO4/c1-16-7-6-12-22-17(16)13-14-27(24(22)25(28)29)26(30)31-15-23-20-10-4-2-8-18(20)19-9-3-5-11-21(19)23/h2-12,23-24H,13-15H2,1H3,(H,28,29)

InChI Key

VHUQIDVQDWXPQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCN(C(C2=CC=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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